Comparative Cholestatic Potency: Reduced Hepatotoxicity Risk vs. Estriol-17β-Glucuronide
The compound demonstrates a quantifiably lower propensity to induce cholestasis compared to its regioisomer, estriol-17β-glucuronide (E317G), a critical safety parameter for in vivo studies. In a rat model of D-ring glucuronide-induced cholestasis, the dose required to inhibit bile flow by 50% was significantly higher for E316G, indicating a superior safety margin [1].
| Evidence Dimension | Cholestatic potency (relative to estradiol-17β-glucuronide) and ED50 for bile flow inhibition in rats |
|---|---|
| Target Compound Data | 0.29 times as potent as estradiol-17β-glucuronide; 31.6 µmol/kg required for 50% inhibition of bile flow |
| Comparator Or Baseline | Estriol-17β-glucuronide (E317G): 0.68 times as potent as estradiol-17β-glucuronide; 13.2 µmol/kg for 50% inhibition |
| Quantified Difference | E316G is 2.3-fold less potent as a cholestatic agent than E317G (0.29 vs 0.68). Requires a 2.4-fold higher dose (31.6 vs 13.2 µmol/kg) to achieve the same 50% inhibition. |
| Conditions | In vivo study in rats; intravenous administration; measurement of bile flow over 15-30 minutes post-dose |
Why This Matters
For preclinical toxicology or pharmacokinetic studies, this lower cholestatic liability makes E316G a cleaner probe for estrogen metabolism without confounding off-target hepatobiliary effects.
- [1] Meyers M, Slikker W, Vore M. Steroid D-ring glucuronides: characterization of a new class of cholestatic agents in the rat. Journal of Pharmacology and Experimental Therapeutics. 1981 Jul;218(1):63-73. View Source
